Lrrk2-IN-1: A Technical Guide to its Discovery, Synthesis, and Application in LRRK2 Kinase Inhibition
Lrrk2-IN-1: A Technical Guide to its Discovery, Synthesis, and Application in LRRK2 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lrrk2-IN-1, a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease, making its kinase activity a key therapeutic target. Lrrk2-IN-1 was one of the first small molecules identified to selectively inhibit LRRK2, rendering it an invaluable tool for dissecting the kinase's role in cellular pathways and disease pathogenesis. This document details the discovery, synthesis, and characterization of Lrrk2-IN-1, and provides comprehensive protocols for its use in biochemical and cellular assays.
Discovery and Selectivity
Lrrk2-IN-1 was identified through a novel, compound-centric screening strategy. A library of 300 compounds designed to target the ATP-binding site of kinases was screened against a panel of 442 diverse kinases using an in vitro ATP-site competition binding assay. This high-throughput approach led to the identification of a series of 2-amino-5,11-dimethyl-5H-benzo[e]pyrimido-[5,4-b]diazepin-6(11H)-one analogs as potent LRRK2 inhibitors. Subsequent medicinal chemistry efforts, involving the synthesis and evaluation of approximately 50 analogs, resulted in the development of Lrrk2-IN-1.
The selectivity of Lrrk2-IN-1 has been extensively profiled using multiple independent methods, including kinase-binding assays (KINOMEscan™), radioactive enzymatic assays, and activity-based proteomics (KiNativ™), against a combined total of over 470 kinases. This comprehensive analysis revealed a high degree of selectivity for LRRK2.
Quantitative Data: Potency and Selectivity of Lrrk2-IN-1
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP | |
| LRRK2 (G2019S mutant) | 6 | 0.1 mM ATP | |
| LRRK2 (A2016T mutant) | >2400 | 0.1 mM ATP | |
| DCLK2 | 45 | Biochemical Assay | |
| MAPK7 | 160 (EC50) | KiNativ™ Assay | |
| AURKB | >1000 | Biochemical Assay | |
| CHEK2 | >1000 | Biochemical Assay | |
| MKNK2 | >1000 | Biochemical Assay | |
| MYLK | >1000 | Biochemical Assay | |
| NUAK1 | >1000 | Biochemical Assay | |
| PLK1 | >1000 | Biochemical Assay |
Table 1: In Vitro Potency and Selectivity of Lrrk2-IN-1.
Synthesis of Lrrk2-IN-1
While a detailed, step-by-step synthesis protocol from commercial starting materials is not fully available in the public domain, the general approach involves the construction of the tricyclic benzo[e]pyrimido-[5,4-b]diazepine core, followed by functionalization. For radiolabeling purposes, [³H]Lrrk2-IN-1 has been prepared via a tritium/hydrogen (T/H) exchange reaction using an organoiridium catalyst (Crabtree's catalyst) in dichloromethane (B109758) (DCM), followed by purification using reversed-phase HPLC.
Experimental Protocols
LRRK2 Kinase Inhibition Assay (Biochemical)
This protocol describes a radiometric assay to determine the direct inhibitory effect of Lrrk2-IN-1 on LRRK2 kinase activity using a peptide substrate and [γ-³²P]ATP.
Materials:
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Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)
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LRRKtide or Myelin Basic Protein (MBP) as substrate
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Lrrk2-IN-1
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Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
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[γ-³²P]ATP
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ATP
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P81 phosphocellulose paper
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Phosphoric acid (0.75%)
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Scintillation counter
Procedure:
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Prepare serial dilutions of Lrrk2-IN-1 in DMSO.
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In a reaction tube, combine the LRRK2 enzyme, substrate (LRRKtide or MBP), and kinase assay buffer.
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Add the diluted Lrrk2-IN-1 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
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Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically around 100 µM).
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Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
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Perform a final wash with acetone to dry the papers.
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Quantify the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition at each Lrrk2-IN-1 concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular LRRK2 Dephosphorylation Assay (Western Blot)
This protocol details a Western blot-based method to assess the cellular potency of Lrrk2-IN-1 by measuring the dephosphorylation of LRRK2 at key serine residues (Ser910 and Ser935).
Materials:
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HEK293 cells stably expressing LRRK2 (Wild-Type or G2019S)
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Cell culture medium and reagents
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Lrrk2-IN-1
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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Primary antibodies: anti-pSer910-LRRK2, anti-pSer935-LRRK2, anti-total LRRK2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
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HRP-conjugated secondary antibodies
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SDS-PAGE gels and Western blot apparatus
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Chemiluminescent substrate
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Imaging system
Procedure:
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Plate HEK293 cells expressing LRRK2 in multi-well plates and allow them to adhere.
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Treat the cells with increasing concentrations of Lrrk2-IN-1 (or DMSO as a vehicle control) for a specified duration (e.g., 90 minutes).
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After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on ice.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Clarify the lysates by centrifugation at 4°C.
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
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Wash the membrane again with TBST.
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Add the chemiluminescent substrate and acquire the signal using an imaging system.
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Quantify the band intensities for phosphorylated LRRK2 and total LRRK2. Normalize the phospho-LRRK2 signal to the total LRRK2 signal and the loading control.
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Determine the concentration of Lrrk2-IN-1 that causes a 50% reduction in LRRK2 phosphorylation (EC50).
Mandatory Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of Lrrk2-IN-1.
